1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
CAS No.: 850936-90-2
Cat. No.: VC4992321
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850936-90-2 |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 381.45 |
| IUPAC Name | 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |
| Standard InChI Key | AXLOBOSCOKLYOR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the dihydroquinoline and oxadiazole rings separately, followed by their coupling. The oxadiazole ring can be formed through condensation reactions involving hydrazides and esters or acids, while the dihydroquinoline can be synthesized from aniline derivatives.
Potential Biological Activities
Compounds containing dihydroquinoline and oxadiazole moieties have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of these rings can contribute to the compound's ability to interact with biological targets.
Research Findings and Applications
While specific research findings on 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone are not available, compounds with similar structures have shown promise in medicinal chemistry. For instance, quinoline derivatives are known for their antimalarial properties, and oxadiazoles have been studied for their potential as anticancer agents.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenoxy)propan-1-one | C19H21NO3 | 311.4 | Antimicrobial, Anticancer |
| (S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid | C28H29NO4S | 475.6 | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume